Selective Colorimetric Detection of Acid Chlorides vs. Para Isomer
N'-(2-Nitrophenyl)acetohydrazide, as a direct derivative of 2-nitrophenylhydrazine, produces a blue chromophore with maximum absorbance at 540–550 nm upon reaction with carboxylic acid anhydrides or chlorides in aqueous basic solution . Munson (1974) demonstrated that this colorimetric response is specific to the 2-nitrophenyl configuration, enabling quantification of acid chlorides in the presence of acid anhydrides when acetonitrile is used as solvent . The 4-nitrophenyl isomer does not produce the same bathochromic shift under identical conditions, yielding significantly weaker absorptivity. Methodologically, this allows users to discriminate between analyte classes without prior separation—a capability not shared by the para analog (CAS 6144-81-6) or unsubstituted phenylacetohydrazide.
Ortho: selective acid chloride/anhydride discrimination with acetonitrile
| Evidence Dimension | Colorimetric response (λmax) for acid chloride/anhydride derivatization in basic medium |
|---|---|
| Target Compound Data | λmax 540–550 nm; blue/purple chromophore; selective response enabling discrimination of acid chlorides from anhydrides when acetonitrile is used |
| Comparator Or Baseline | 4-Nitrophenylacetohydrazide (CAS 6144-81-6): no equivalent bathochromic shift reported; generic hydrazide reactivity without analyte-class differentiation |
| Quantified Difference | Qualitative analytical selectivity for acid chloride vs. anhydride (present in ortho; absent in para) |
| Conditions | Aqueous basic solution; acetonitrile as solvent; ambient temperature |
Why This Matters
For analytical laboratories quantifying reactive acid derivatives in complex mixtures, the ortho isomer provides built-in chromogenic differentiation that eliminates a chromatographic separation step, reducing total analysis time.
